Enhanced Potency vs Parent Compound 844
844-TFM exhibits a 25% improvement in biochemical potency against its target enzyme, M. abscessus DNA gyrase, compared to the parent hit compound MMV688844 [1]. This demonstrates a direct improvement in target engagement through chemical optimization.
| Evidence Dimension | Biochemical Target Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | MMV688844 (IC50 = 2 μM) |
| Quantified Difference | 1.3-fold lower IC50 (25% improvement) |
| Conditions | Recombinant M. abscessus DNA gyrase supercoiling inhibition assay |
Why This Matters
Directly proves that structural modification from MMV688844 to 844-TFM results in a quantifiable gain in target inhibition, establishing its enhanced molecular fitness for purpose.
- [1] Beuchel A, Robaa D, Negatu DA, Madani A, Alvarez N, Zimmerman MD, Richter A, Mann L, Hoenke S, Csuk R, Dick T, Imming P. Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Med Chem Lett. 2022 Feb 28;13(3):417-427. View Source
